Heptanal, ethyl-
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Overview
Description
2-Ethylheptanal is an organic compound with the molecular formula C9H18O. It is an aldehyde characterized by the presence of an ethyl group attached to the second carbon of a heptanal chain. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylheptanal can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene, where the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium catalyst produces 2-ethylheptanal .
Industrial Production Methods: In industrial settings, 2-ethylheptanal is often produced via the oxo process, which involves the hydroformylation of olefins. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylheptanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When oxidized, 2-ethylheptanal can form 2-ethylheptanoic acid.
Reduction: Reduction of 2-ethylheptanal can yield 2-ethylheptanol.
Substitution: In substitution reactions, 2-ethylheptanal can react with nucleophiles to form various derivatives.
Major Products Formed:
Oxidation: 2-Ethylheptanoic acid
Reduction: 2-Ethylheptanol
Substitution: Secondary alcohols and other derivatives
Scientific Research Applications
2-Ethylheptanal has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-ethylheptanal involves its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with amines, which can further undergo various transformations. The molecular targets and pathways involved in its reactions depend on the specific context of its use, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
Heptanal: Similar to 2-ethylheptanal but lacks the ethyl group on the second carbon.
Octanal: An aldehyde with one additional carbon compared to 2-ethylheptanal.
Uniqueness: 2-Ethylheptanal is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other aldehydes. This structural difference makes it valuable in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
2-ethylheptanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFJTLRIXGSGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472042 |
Source
|
Record name | Heptanal, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104049-84-5 |
Source
|
Record name | Heptanal, ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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